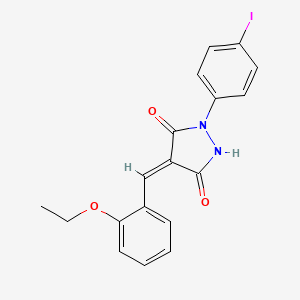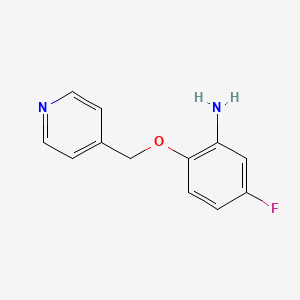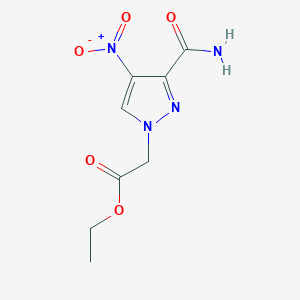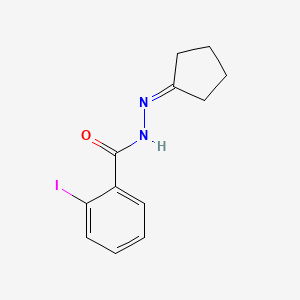![molecular formula C12H16F3N3O B10904637 (2-methylpiperidin-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10904637.png)
(2-methylpiperidin-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-METHYLPIPERIDINO)[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE is a synthetic organic compound that features a piperidine ring substituted with a methyl group, a pyrazole ring substituted with a trifluoromethyl group, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPIPERIDINO)[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves the following steps:
Formation of the Pyrazole Ring:
Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of a suitable precursor, such as a 1,5-diamine, in the presence of a dehydrating agent.
Coupling of the Rings: The pyrazole and piperidine rings are coupled through a methanone linkage, typically using a Friedel-Crafts acylation reaction with an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPIPERIDINO)[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with altered functional groups.
Scientific Research Applications
(2-METHYLPIPERIDINO)[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of (2-METHYLPIPERIDINO)[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine and pyrazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-METHYLPIPERIDINO)[1-METHYL-5-(FLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE
- (2-METHYLPIPERIDINO)[1-METHYL-5-(CHLOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE
- (2-METHYLPIPERIDINO)[1-METHYL-5-(BROMOMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Uniqueness
The presence of the trifluoromethyl group in (2-METHYLPIPERIDINO)[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE makes it unique compared to its analogs with other halogen substituents. The trifluoromethyl group imparts greater metabolic stability and lipophilicity, which can enhance the compound’s pharmacokinetic properties and efficacy in biological systems.
Properties
Molecular Formula |
C12H16F3N3O |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C12H16F3N3O/c1-8-5-3-4-6-18(8)11(19)9-7-10(12(13,14)15)17(2)16-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
AMYNQXUTEMKVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B10904581.png)
![4,4'-[(2-butoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10904586.png)
![Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904593.png)
![2-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10904613.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904617.png)
![N'~1~,N'~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide](/img/structure/B10904620.png)
![7-({[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10904625.png)
![methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904631.png)

![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B10904644.png)
![7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10904651.png)
